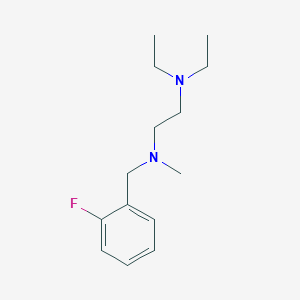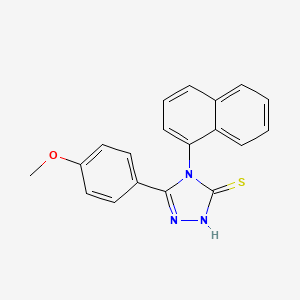
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNZ belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis, protein synthesis, and cell division. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a positive effect on lipid metabolism and glucose homeostasis in obese animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can exhibit non-specific binding to proteins, which can interfere with some experiments.
Orientations Futures
For research on 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include investigating its potential applications in cancer, infectious diseases, and metabolic disorders.
Méthodes De Synthèse
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized by reacting 4-(1-naphthyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol with iodine in the presence of a base. The reaction proceeds via the oxidation of the sulfur atom in the triazole ring to form the triazole-3-thione moiety. The yield of 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. 5-(4-methoxyphenyl)-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be effective against a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-15-11-9-14(10-12-15)18-20-21-19(24)22(18)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYZMFWSMMSVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

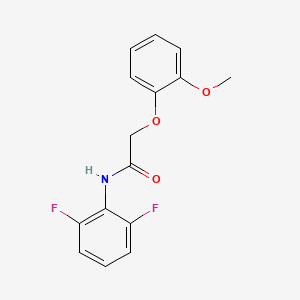
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
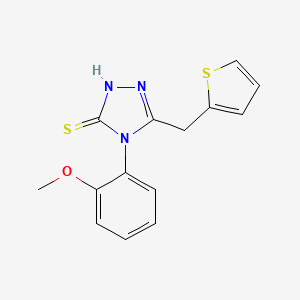
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
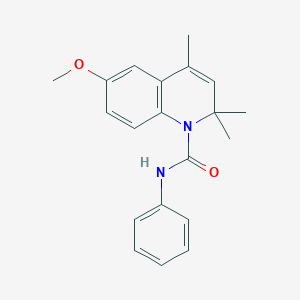
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
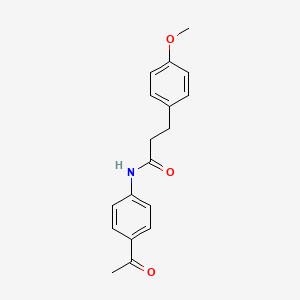
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
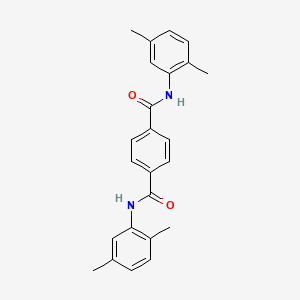
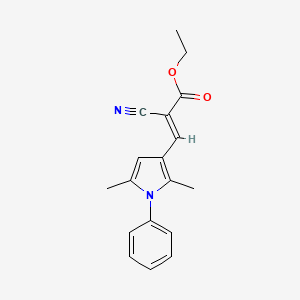
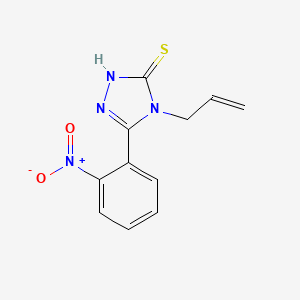
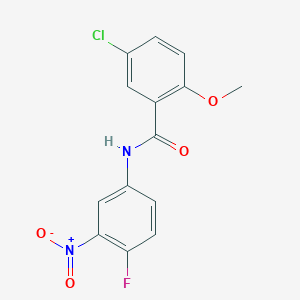
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
